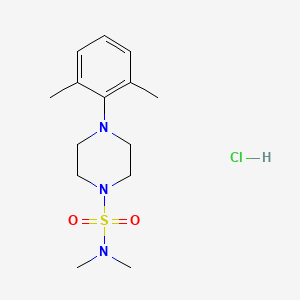

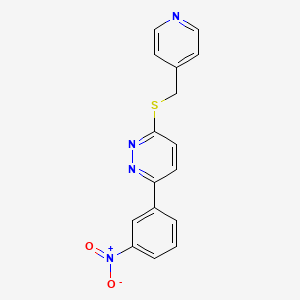

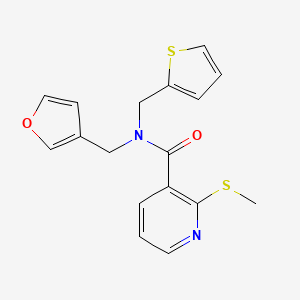

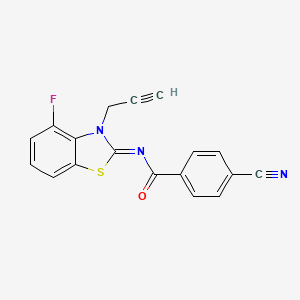

4-cyano-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-cyano-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Sensing Applications

Chemical Synthesis and Crystal Structures : Benzamide derivatives, including those with cyano and fluoro groups, have been synthesized and their crystal structures analyzed. These compounds exhibit unique solid-state properties, such as colorimetric sensing capabilities for anions like fluoride, highlighting their potential in chemical sensing and molecular recognition technologies (Younes et al., 2020).

Fluorogenic Reagents for Thiols : Derivatives like 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole have been synthesized for use as fluorogenic reagents for thiols, indicating the potential of fluorine and cyano incorporated compounds in biochemical assays and analytical chemistry (Toyo’oka et al., 1989).

Antimicrobial and Anticancer Properties

Antimicrobial Activity : Fluorobenzamides containing thiazole have been explored for their antimicrobial properties, with some derivatives showing significant activity against various microbial strains. This underscores the potential of similar benzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).

Anticancer Research : Certain benzamide derivatives have demonstrated pro-apoptotic activity and potential as anticancer agents. Research into compounds like indapamide derivatives shows the importance of structural modification, including the introduction of cyano and fluoro groups, for enhancing anticancer activity (Yılmaz et al., 2015).

Electronic and Optical Materials

Aggregation-Induced Emission : Novel carbazole derivatives with fluoro-benzene units have been synthesized, displaying aggregation-induced emission (AIE) properties due to highly twisted conformations. This property is crucial for applications in optoelectronic devices and fluorescent materials (Zhu et al., 2018).

Cyano-Activated Materials : The synthesis of cyano-activated materials, such as benzothiadiazole derivatives, showcases their application in creating n-type conductive polymers. These materials are essential for developing advanced electronic and photonic devices due to their enhanced electron affinity and optical properties (Casey et al., 2015).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to exhibit a broad range of biological activities, suggesting that this compound may also interact with multiple pathways .

Pharmacokinetics

Its small size and the presence of both polar and non-polar regions suggest it may have good bioavailability .

Properties

IUPAC Name |

4-cyano-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10FN3OS/c1-2-10-22-16-14(19)4-3-5-15(16)24-18(22)21-17(23)13-8-6-12(11-20)7-9-13/h1,3-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNLQCGVORCGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-isobutyrylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2930190.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2930202.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2930207.png)

![8-(4-benzylpiperazin-1-yl)-7-(2-{[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930209.png)